(6-Bromopyridin-3-yl)-phenylmethanamine

Description

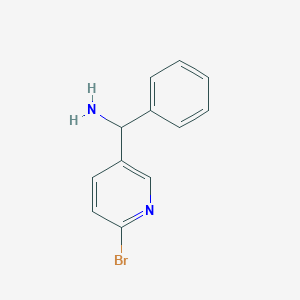

Chemical Structure and Properties (6-Bromopyridin-3-yl)-phenylmethanamine is a brominated pyridine derivative with a benzylamine substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₂H₁₁BrN₂, and it features a bromine atom at the 6-position of the pyridine ring and a phenylmethylamine group at the 3-position.

Synthesis The compound can be synthesized via coupling reactions involving phenylmethanamine and bromopyridine derivatives. For example, describes a procedure where phenylmethanamine reacts with a Boc-protected amino acid using EDC and HOAt as coupling agents in a DCM-DMF solvent system. This method highlights the compound’s role in peptide-like bond formations, often utilized in drug discovery .

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

(6-bromopyridin-3-yl)-phenylmethanamine |

InChI |

InChI=1S/C12H11BrN2/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2 |

InChI Key |

TWEWAAAXFOATKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 6-bromopyridine-3-carbaldehyde as a starting material, which is then reacted with phenylmethanamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of (6-Bromopyridin-3-yl)-phenylmethanamine may involve large-scale bromination and subsequent amination reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)-phenylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

(6-Bromopyridin-3-yl)-phenylmethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)-phenylmethanamine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethanamine group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (6-Bromopyridin-3-yl)-phenylmethanamine, we compare it with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Bromopyridin-3-yl Methanamine Derivatives

Key Comparisons

Substituent Effects on Reactivity Phenyl Group: The aromatic phenyl group in the target compound enables π-π stacking interactions, making it suitable for binding hydrophobic pockets in proteins. This contrasts with the methyl group in (6-Bromo-4-methylpyridin-3-yl)methanamine, which improves solubility but reduces aromatic interactions . Isopropyl Group: In (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine, the bulky isopropyl group introduces steric hindrance, limiting its utility in reactions requiring nucleophilic attack at the amine site .

Synthetic Applications

- The target compound’s synthesis () employs coupling agents like EDC/HOAt, common in peptide synthesis. In contrast, (6-Bromo-4-methylpyridin-3-yl)methanamine is synthesized via regioselective amination, highlighting differences in reaction conditions and regioselectivity .

Biological Relevance

- Bromine’s electron-withdrawing effect in all derivatives enhances electrophilicity, facilitating nucleophilic substitution reactions. However, the phenyl group in the target compound may confer better binding affinity in kinase inhibitors compared to alkyl-substituted analogs .

Research Findings and Implications

- Drug Discovery : The phenyl-substituted derivative’s lipophilicity makes it a candidate for CNS drugs, whereas polar analogs like [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine may target peripheral tissues .

- Material Science : Brominated pyridines are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura), with phenyl groups improving stability in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.